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Compound of Interest

Compound Name: p-Menth-1-en-8-yl benzoate

Cat. No.: B15176135 Get Quote

An In-depth Technical Guide to p-Menth-1-en-8-
yl Benzoate
This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential synthesis of p-Menth-1-en-8-yl benzoate, a compound of interest to researchers,

scientists, and professionals in drug development.

Chemical Structure and Identification
p-Menth-1-en-8-yl benzoate, also known by its IUPAC name 2-(4-methylcyclohex-3-en-1-

yl)propan-2-yl benzoate, is an ester derived from the reaction of α-terpineol (p-Menth-1-en-8-ol)

and benzoic acid. Its chemical structure consists of a p-menthane skeleton, characterized by a

cyclohexene ring with a methyl and an isopropyl group, linked to a benzoate group via an ester

bond.

Chemical Structure:
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Physicochemical Properties
Quantitative data for p-Menth-1-en-8-yl benzoate is summarized in the table below. It is

important to note that while some experimental data is available, many properties are

computationally predicted and should be considered as estimates.
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Property Value Source

Molecular Formula C₁₇H₂₂O₂ PubChem[1]

Molecular Weight 258.35 g/mol PubChem[1]

IUPAC Name
2-(4-methylcyclohex-3-en-1-

yl)propan-2-yl benzoate
PubChem[1]

CAS Number 71648-34-5 The Good Scents Company[2]

Appearance

Colorless to yellowish liquid

(inferred from related

compounds)

N/A

Flash Point 142.78 °C (289.00 °F; TCC) The Good Scents Company[2]

Specific Gravity 0.970 g/cm³ (at 25 °C) The Good Scents Company[2]

XLogP3 (Computed) 4.1 PubChem[1]

Topological Polar Surface Area

(Computed)
26.3 Å² PubChem[1]

Refractive Index (Computed) 1.522 PubChem

Synthesis
A specific, detailed experimental protocol for the synthesis of p-Menth-1-en-8-yl benzoate is

not readily available in the cited literature. However, a general and plausible method for its

synthesis is the Fischer esterification of α-terpineol with benzoic acid. This reaction typically

involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst.

A potential synthetic pathway is illustrated in the diagram below.

α-Terpineol
(p-Menth-1-en-8-ol) +

Benzoic Acid H⁺ (catalyst)
Heat p-Menth-1-en-8-yl benzoate Water+
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Click to download full resolution via product page

Caption: Proposed synthesis of p-Menth-1-en-8-yl benzoate via Fischer esterification.

General Experimental Protocol (Proposed)
The following is a generalized protocol for the esterification of α-terpineol with benzoic acid.

Optimization of reaction conditions (temperature, time, catalyst amount) would be necessary to

achieve a high yield.

Materials:

α-Terpineol

Benzoic acid

Concentrated sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)

Anhydrous sodium sulfate

Diethyl ether (or other suitable organic solvent)

Saturated sodium bicarbonate solution

Brine

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine

equimolar amounts of α-terpineol and benzoic acid.

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored

by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to obtain the crude p-Menth-1-en-8-yl benzoate.

The crude product can be further purified by vacuum distillation or column chromatography.

Spectral Data
Detailed experimental spectral data (NMR, IR, MS) for p-Menth-1-en-8-yl benzoate are not

widely available in the public domain. However, the expected spectral characteristics can be

predicted based on its chemical structure.

Expected Infrared (IR) Spectroscopy:

A strong C=O stretching band characteristic of an ester is expected in the region of 1720-

1700 cm⁻¹.

C-O stretching bands are anticipated around 1300-1100 cm⁻¹.

Aromatic C=C stretching bands from the benzoate group should appear around 1600-1450

cm⁻¹.

C-H stretching bands for both aliphatic and aromatic protons are expected around 3100-

2850 cm⁻¹.

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Signals corresponding to the aromatic protons of the benzoate group would be

expected in the downfield region (δ 7.4-8.1 ppm). The protons of the p-menthane ring would

appear in the upfield region, with the vinyl proton of the cyclohexene ring appearing around δ

5.4 ppm. The methyl protons would also be present in the upfield region.

¹³C NMR: The carbonyl carbon of the ester group would be expected to have a chemical shift

in the range of δ 165-175 ppm. Aromatic carbons would appear between δ 128-135 ppm,
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and the carbons of the p-menthane moiety would be found in the upfield region.

Expected Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 258.

Common fragmentation patterns for esters would likely be observed, including cleavage of

the C-O bond to give fragments corresponding to the benzoate and p-menthenyl moieties.

Potential Applications in Drug Development
While specific biological activities for p-Menth-1-en-8-yl benzoate are not well-documented, its

structural components suggest potential areas of interest for drug development. Terpenoids,

such as α-terpineol, are known to possess a wide range of biological activities, including

antimicrobial, anti-inflammatory, and analgesic properties. The benzoate moiety is also present

in numerous pharmaceutical compounds. The combination of these two fragments in p-Menth-
1-en-8-yl benzoate could potentially lead to novel therapeutic agents. Further research is

required to explore the pharmacological profile of this compound.

The workflow for investigating the potential of a novel compound like p-Menth-1-en-8-yl
benzoate in drug development is outlined below.
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Synthesis & Purification

Structural Characterization
(NMR, MS, IR)

In Vitro Screening
(Target-based & Phenotypic)

Lead Identification

In Vivo Efficacy & Toxicity

Preclinical Development
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Caption: A simplified workflow for early-stage drug discovery.

Conclusion
p-Menth-1-en-8-yl benzoate is a terpene ester with a well-defined chemical structure. While

some of its physical properties have been reported, a significant portion of the data, particularly

regarding its biological activity and detailed spectral characterization, remains to be

experimentally determined. The proposed synthesis via Fischer esterification provides a viable

route for obtaining this compound for further investigation. Its structural similarity to other

biologically active terpenoids and benzoates suggests that p-Menth-1-en-8-yl benzoate may

be a valuable candidate for future research in medicinal chemistry and drug development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15176135?utm_src=pdf-body-img
https://www.benchchem.com/product/b15176135?utm_src=pdf-body
https://www.benchchem.com/product/b15176135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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